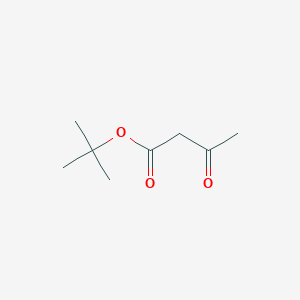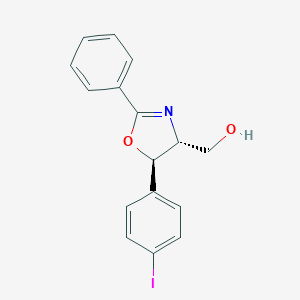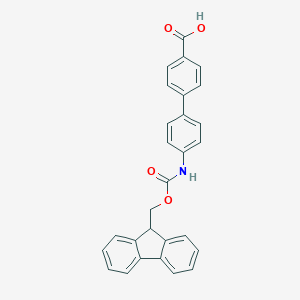![molecular formula C7H9N3O B046426 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 111336-61-9](/img/structure/B46426.png)
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, also known as AMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMD is a heterocyclic compound that contains a hydrazine group, an imine group, and a cyclohexadienone ring.
Wirkmechanismus
The mechanism of action of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the inhibition of COX-2 activity, which reduces the production of prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemische Und Physiologische Effekte
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one inhibits the activity of COX-2, which reduces the production of prostaglandins. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. One limitation of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one derivatives that exhibit improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. Additionally, further research is needed to determine the potential clinical applications of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one can be achieved through several methods, including the reaction of hydrazine hydrate with 2,5-cyclohexadienone, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-cyclohexadienone with hydrazine hydrate in the presence of acetic acid and subsequent oxidation with sodium periodate.
Wissenschaftliche Forschungsanwendungen
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has shown potential in scientific research applications, particularly in the field of medicinal chemistry. Research studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties. 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
Eigenschaften
CAS-Nummer |
111336-61-9 |
|---|---|
Produktname |
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
N'-amino-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-9)5-1-3-6(11)4-2-5/h1-4,11H,9H2,(H2,8,10) |
InChI-Schlüssel |
QFQDQKPDNUTYMC-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=O)C=CC1=C(N)NN |
SMILES |
C1=CC(=CC=C1C(=NN)N)O |
Kanonische SMILES |
C1=CC(=O)C=CC1=C(N)NN |
Synonyme |
Benzenecarboximidic acid, 4-hydroxy-, hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




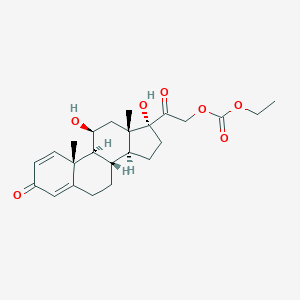
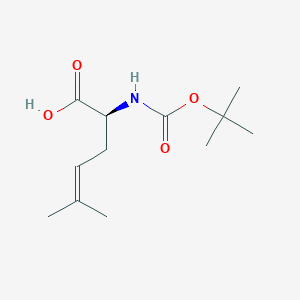

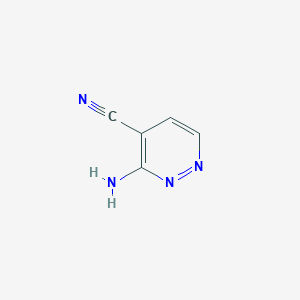
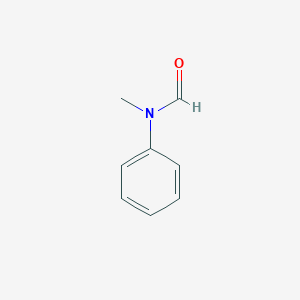
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
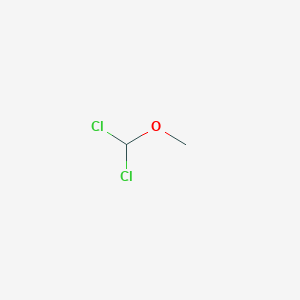
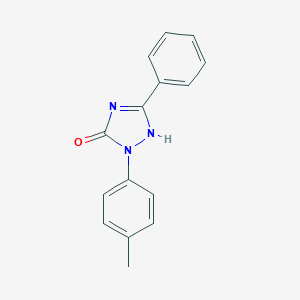
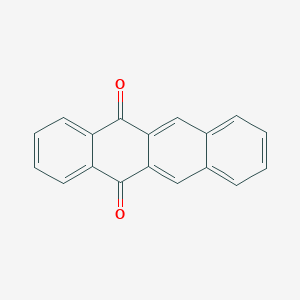
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
